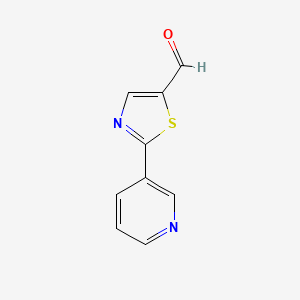

2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

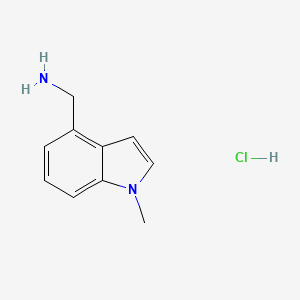

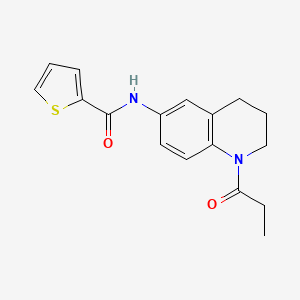

“2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde” is a compound that contains a pyridine ring and a thiazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the pyridine and thiazole rings. The presence of the aldehyde group might introduce some polarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The aldehyde group could be involved in nucleophilic addition reactions or be reduced to an alcohol. The nitrogen in the pyridine ring could act as a base or nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with these functional groups are likely to be solid at room temperature .Aplicaciones Científicas De Investigación

- Research : The compound shows promising antioxidant activity, as demonstrated by its α,α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation inhibition .

Antioxidant Properties

Anti-Fibrosis Activity

Mecanismo De Acción

Target of Action

Similar compounds, such as imidazole and pyrazine derivatives, have been reported to interact with various biological targets, including enzymes like collagen prolyl-4-hydroxylase and receptor tyrosine kinase . These enzymes play crucial roles in various biological processes, including collagen synthesis and signal transduction, respectively .

Mode of Action

For instance, similar compounds have been reported to inhibit the activity of enzymes, thereby affecting the biochemical processes they are involved in .

Biochemical Pathways

For example, imidazole derivatives have been reported to inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This suggests that 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde could potentially affect similar pathways.

Pharmacokinetics

The gi absorption score of related compounds suggests that they are well-absorbed in the gut after oral administration . This could potentially impact the bioavailability of 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde.

Result of Action

Related compounds have been reported to exhibit various biological activities, including antimicrobial and antidiabetic activities. These activities suggest that 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde could potentially have similar effects.

Action Environment

The photophysical behavior of related compounds, such as 3-(pyridin-2-yl)triimidazotriazine, has been investigated under ambient conditions . This suggests that environmental factors could potentially influence the action of 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-2-1-3-10-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLXETCAQSWLSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2477347.png)

![4-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477348.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2477359.png)

![1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2477361.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2477365.png)